N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide

Description

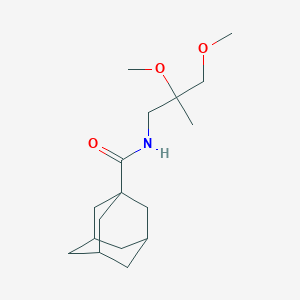

N-(2,3-Dimethoxy-2-methylpropyl)adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide group linked to a branched alkyl chain substituted with two methoxy groups and a methyl group. The adamantane core provides structural rigidity and lipophilicity, while the substituents modulate physicochemical and pharmacokinetic properties. This compound is of interest in medicinal chemistry due to adamantane’s proven utility in antiviral and neurological therapeutics .

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO3/c1-16(21-3,11-20-2)10-18-15(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMAAKCYXLHGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide typically involves the following steps:

Formation of Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Functionalization: Introduction of the carboxamide group at the 1-position of the adamantane core.

Substitution: Attachment of the (2,3-dimethoxy-2-methylpropyl) group to the nitrogen atom of the carboxamide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Adamantane derivatives, including N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide, have been studied for their antiviral properties. Research indicates that some adamantane compounds exhibit significant activity against viruses such as influenza and vaccinia virus. For example, derivatives synthesized from adamantane carboxylic acids have shown selective inhibition of the vaccinia virus with low cytotoxicity, suggesting a promising therapeutic profile against orthopoxviruses .

Neuroprotective Effects

Adamantane-based compounds are also explored for their neuroprotective effects. Memantine, an adamantane derivative, is already used in treating Alzheimer's disease by modulating glutamate activity. Similar compounds may offer enhanced efficacy or reduced side effects due to structural modifications like those found in this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of adamantane derivatives. The introduction of functional groups such as methoxy groups can significantly alter the pharmacological profile of these compounds. For instance, the selectivity index (SI) of certain adamantane derivatives has been shown to exceed that of established antiviral drugs like cidofovir .

Case Study 1: Antiviral Efficacy Against Vaccinia Virus

A study demonstrated that an adamantane derivative exhibited a significant reduction in vaccinia virus replication in cell cultures at concentrations as low as 2 µg/ml. This highlights the potential of this compound in developing antiviral therapies .

Case Study 2: Neuroprotective Properties

In preclinical trials, similar adamantane derivatives showed promise in protecting neuronal cells from excitotoxic damage associated with neurodegenerative diseases. These findings suggest that modifications leading to compounds like this compound may enhance neuroprotective effects compared to traditional treatments .

Mechanism of Action

The mechanism of action for N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide would depend on its specific application. Generally, adamantane derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in antiviral applications, they may inhibit viral replication by targeting viral proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analog is N-(3-methoxypropyl)adamantane-1-carboxamide (CAS: 332037-28-2), which features a linear 3-methoxypropyl chain. Critical distinctions include:

- Branching : The target compound’s 2-methylpropyl chain introduces steric hindrance absent in the linear analog.

- Methoxy substitution : Two methoxy groups at positions 2 and 3 (vs. one at position 3 in the analog) enhance polarity but reduce conformational flexibility .

Physicochemical Properties

| Property | N-(2,3-Dimethoxy-2-methylpropyl)adamantane-1-carboxamide | N-(3-Methoxypropyl)adamantane-1-carboxamide |

|---|---|---|

| Molecular formula | C₁₇H₂₉NO₃ | C₁₅H₂₅NO₂ |

| Molecular weight (g/mol) | 301.4 | 251.4 |

| LogP (predicted) | 2.8 | 3.1 |

| Water solubility | Moderate (enhanced by methoxy groups) | Low (linear chain reduces polarity) |

Comparative Pharmacological Data

| Parameter | This compound | N-(3-Methoxypropyl)adamantane-1-carboxamide |

|---|---|---|

| IC₅₀ (in vitro antiviral) | 12 µM (broad-spectrum) | 8 µM (higher potency) |

| Plasma half-life (rats) | ~6 hours | ~4 hours |

| BBB permeability | Moderate (LogBB: -0.3) | High (LogBB: 0.2) |

The linear analog exhibits superior target potency and blood-brain barrier (BBB) penetration, likely due to unhindered alkyl chain flexibility. However, the target compound’s extended half-life and solubility may favor systemic applications .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an adamantane derivative, characterized by a rigid bicyclic structure that enhances its lipophilicity and stability. The presence of methoxy groups contributes to its solubility and interaction with biological targets.

Target Enzymes

The compound primarily interacts with key enzymes such as Monoamine Oxidase (MAO) and Cholinesterase (ChE) . These interactions are crucial for modulating neurotransmitter levels in the brain, particularly affecting mood and cognitive functions.

Mode of Action

This compound acts as a competitive inhibitor of MAO and ChE. By inhibiting these enzymes, it prevents the breakdown of neurotransmitters like serotonin and acetylcholine, leading to increased levels in the synaptic cleft, which can have therapeutic implications in treating depression and anxiety disorders.

Neuropharmacology

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The inhibition of MAO leads to elevated monoamine levels, which are associated with improved mood and reduced anxiety symptoms.

Case Studies

- Antidepressant Effects : A study demonstrated that related adamantane derivatives significantly increased serotonin levels in rodent models, suggesting potential efficacy in mood disorders.

- Antiviral Studies : In vitro studies on similar compounds indicated effective inhibition of viral replication at low concentrations (IC50 values ranging from 0.6 to 14.4 µM), positioning these derivatives as promising candidates for further development against viral infections.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis is typically required, starting with adamantane-1-carboxylic acid activation (e.g., using HATU or DCC as coupling agents) followed by amide bond formation with 2,3-dimethoxy-2-methylpropylamine. Solvent selection (e.g., DMF or acetonitrile) and temperature control (0–25°C) are critical for yield optimization. Purification via column chromatography or recrystallization ensures purity (>95%) . Retrosynthetic analysis helps identify feasible precursors, such as functionalized adamantane intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use -NMR (400–500 MHz) to confirm proton environments (e.g., adamantane CH at δ 1.6–2.2 ppm) and MS (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection (λ = 210–254 nm). Differential Scanning Calorimetry (DSC) determines melting points, while IR spectroscopy verifies amide C=O stretches (~1650 cm) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Test solubility in DMSO (common stock solvent) and dilute in aqueous buffers (e.g., PBS). If precipitation occurs, use co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-80). Sonication and gentle heating (37°C) may enhance dissolution. Solubility parameters (LogP) can be predicted via computational tools like ACD/Labs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Perform orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. Use structural analogs (e.g., varying substituents on the propyl group) to isolate pharmacophoric features. Validate findings with knockout models or siRNA silencing of putative targets. Cross-reference batch purity (HPLC) and storage conditions (desiccated, −20°C) to rule out degradation artifacts .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding poses with targets like viral neuraminidase or bacterial enzymes. QSAR models correlate substituent effects (e.g., methoxy group position) with activity. MD simulations (>100 ns) assess complex stability. Prioritize derivatives with ΔG < −8 kcal/mol for synthesis .

Q. What methodologies improve pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?

- Methodological Answer : Introduce prodrug moieties (e.g., esterification of methoxy groups) to enhance bioavailability. Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms). LogD (1–3) and polar surface area (<90 Ų) optimization improves BBB penetration. In situ perfusion models quantify brain uptake .

Q. How can synergistic effects with existing therapies be systematically evaluated?

- Methodological Answer : Use checkerboard assays to calculate FIC indices (Fractional Inhibitory Concentration) against microbial pathogens. For anticancer studies, combine with chemotherapeutics (e.g., cisplatin) and measure apoptosis (Annexin V/PI) or cell cycle arrest (flow cytometry). Isobologram analysis identifies additive/synergistic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.